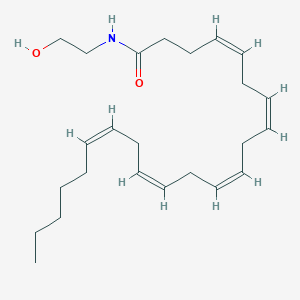

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide

Description

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUGLNJRCDBYKA-WMPRHZDHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide is a bioactive compound derived from docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant health benefits. This compound has garnered attention due to its potential therapeutic effects and biological activities.

- Molecular Formula : C24H37NO2

- Molecular Weight : 371.56 g/mol

- CAS Number : 162758-94-3

- Synonyms : Synaptamide, Docosahexaenoylethanolamide

Biological Activity

The biological activity of (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide is primarily linked to its roles in neuroprotection and modulation of cellular signaling pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by promoting neuronal survival and reducing apoptosis in various models. It has been shown to enhance synaptic plasticity and cognitive function.

-

Mechanism of Action :

- Modulates the endocannabinoid system.

- Activates signaling pathways involved in cell survival (e.g., PI3K/Akt pathway).

- Case Studies :

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

- Research Findings :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of signaling pathways.

Case Study: Head and Neck Squamous Cell Carcinoma

- A study published in BMC Cancer demonstrated that docosahexaenoyl ethanolamide (a closely related compound) inhibited the proliferation of head and neck squamous cell carcinoma cells. The study found that the compound's effects were mediated by 5-lipoxygenase pathways .

Neuroprotective Effects

The compound exhibits neuroprotective properties that may benefit conditions such as Alzheimer's disease and other neurodegenerative disorders.

Research Findings:

- A study indicated that N-docosahexaenoyl ethanolamine could enhance neurogenesis and synaptic plasticity in models of neurodegeneration . This suggests a potential role in cognitive health maintenance and recovery.

Dietary Supplementation

Due to its omega-3 fatty acid content, this compound is being explored as a dietary supplement for enhancing cardiovascular health and reducing inflammation.

Nutritional Benefits:

- Omega-3 fatty acids are known to lower triglycerides and improve overall heart health. The incorporation of (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide into dietary supplements could provide these benefits alongside additional anti-inflammatory effects .

Skin Health

The moisturizing and anti-inflammatory properties of this compound make it a candidate for use in cosmetic formulations aimed at improving skin health.

Application Insights:

- The hydroxyethyl group enhances the solubility and skin absorption of the compound, potentially making it effective in formulations designed to treat dry skin or conditions like eczema .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of PUFA derivatives, including esters, amides, and oxygenated metabolites. Below is a detailed comparison with structurally or functionally related compounds:

Edasalonexent (CAT-1004)

- Structure: Combines salicylic acid and docosahexaenoic acid (DHA, 22:6n-3) via an ethylenediamine linker, forming a conjugate (N-(2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenamido]ethyl)-2-hydroxybenzamide) .

- Key Differences :

- Backbone : DHA (22:6n-3) vs. DPA (22:5n-6).

- Functional Groups : Ethylenediamine-linked salicylate vs. hydroxyethylamide.

- Bioactivity : Edasalonexent inhibits NF-κB, a pro-inflammatory transcription factor, and has been investigated for muscular dystrophy . In contrast, the target compound’s biological roles remain less characterized but may involve lipid signaling due to its PUFA backbone .

Synaptamide Analogues

- Example: (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)docosahexaenamide .

- Key Differences :

- Backbone : DHA (22:6n-3) vs. DPA (22:5n-6).

- Modifications : Biotin-tagged for affinity purification vs. hydroxyethylamide.

- Function : Synaptamide analogues activate GPR110 (ADGRF1), promoting neurite outgrowth and cognitive function . The target compound’s lack of a biotin tag or receptor-targeting moiety suggests distinct applications in lipidomic studies.

Lysophosphatidylcholines (LysoPCs)

- Example : LysoPC(22:5(4Z,7Z,10Z,13Z,16Z)) .

- Key Differences :

- Structure : Glycerophospholipid with a single DPA chain esterified to a choline headgroup vs. a DPA-amide.

- Bioactivity : LysoPCs are signaling molecules involved in inflammation and liver regeneration . The hydroxyethylamide derivative lacks a phosphate group, likely altering membrane interaction and signaling pathways.

Free Docosapentaenoic Acid (DPA)

- Structure: (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid .

- Key Differences :

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Edasalonexent | LysoPC(22:5) |

|---|---|---|---|

| Molecular Weight | 373.6 g/mol | ~530 g/mol | ~560 g/mol |

| Solubility | Lipophilic | Moderate (oral) | Amphipathic |

| Stability | High (amide bond) | High (conjugate) | Labile (ester bond) |

| Bioactivity Mechanism | Unclear | NF-κB pathway | PPAR-γ modulation |

| Commercial Status | Discontinued | Clinical trials | Research use |

Preparation Methods

Flash Chromatography

Silica gel chromatography with a gradient elution system (hexane:ethyl acetate, 9:1 to 4:1) effectively separates the target amide from unreacted DPA and NHS esters. Fractions containing the compound exhibit Rf = 0.3–0.4 on thin-layer chromatography (TLC) plates.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water 85:15) achieves >99% purity. Retention times range from 12.3–12.8 minutes under isocratic conditions, with UV detection at 205 nm.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Gas chromatography (GC) with flame ionization detection quantifies residual solvents, while inductively coupled plasma mass spectrometry (ICP-MS) ensures heavy metal content <1 ppm.

Scalability and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance reproducibility. A patented process describes:

Q & A

Q. What analytical methods are recommended to confirm the structural identity of (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide in synthetic or biological samples?

To validate the compound’s structure, use high-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., m/z 505.3555752 as in ) and tandem MS (MS/MS) for fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming double-bond geometry (Z-configuration) via coupling constants and NOE correlations. For lipidomic studies, reverse-phase liquid chromatography (LC) coupled with MS is optimal for separating isomers and quantifying trace amounts in biological matrices .

Q. How does the biosynthesis of this compound intersect with polyunsaturated fatty acid (PUFA) metabolic pathways?

The compound is derived from (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid (DPA), a product of ω-3/ω-6 PUFA elongation and desaturation. Key enzymes include Δ4-desaturases (e.g., FADS2) and acyltransferases that catalyze ethanolamide formation. MetaCyc pathway annotations ( ) highlight alternative routes for DPA biosynthesis, with potential cross-talk between plasmalogen and glycerophospholipid pathways .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s role in lipid-mediated signaling, such as neuroinflammation or immune modulation?

- In vitro models : Use primary neuronal cultures or microglial cells treated with lipopolysaccharide (LPS) to assess anti-inflammatory effects via cytokine profiling (e.g., TNF-α, IL-6) and lipid mediator profiling (LC-MS/MS) .

- Receptor studies : Screen for GPCR targets (e.g., GPR110) using competitive binding assays with labeled analogs like (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosahexaenamide (). Pertussis toxin sensitivity assays can confirm G-protein coupling .

- Dose-response analysis : Optimize concentrations using cell viability assays (e.g., MTT) to avoid off-target effects .

Q. How can researchers resolve contradictions in lipidomic data regarding the compound’s abundance in disease models (e.g., cancer vs. neurodegeneration)?

Discrepancies may arise from tissue-specific metabolism or analytical variability. Strategies include:

- Standardized protocols : Use internal standards (e.g., deuterated DPA ethanolamide) for LC-MS quantification .

- Multi-omics integration : Correlate lipidomic data with transcriptomic profiles of enzymes like cyclooxygenase-2 (COX-2) or lipoxygenases to identify regulatory nodes .

- Model validation : Compare results across in vitro (e.g., cancer cell lines) and in vivo models (e.g., transgenic mice with PUFA biosynthesis defects) .

Q. What mechanistic insights exist for the compound’s interaction with lipid membranes or protein targets?

- Membrane dynamics : Use fluorescence anisotropy or atomic force microscopy (AFM) to study how the compound alters membrane fluidity in phosphatidylcholine bilayers ().

- Protein binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to receptors like RXR or PPARγ .

- Computational modeling : Molecular dynamics simulations can predict interactions with lipid rafts or catalytic sites of enzymes (e.g., phospholipase A2) .

Q. How does the compound’s metabolic fate differ between central and peripheral tissues?

- Tracer studies : Administer isotopically labeled (e.g., ¹³C-DPA) precursor and track incorporation into ethanolamide derivatives via LC-MS .

- Tissue-specific knockout models : Use Cre-lox systems to delete enzymes like N-acyltransferase in the liver or brain and compare metabolite profiles .

Methodological Challenges and Solutions

Q. What are the limitations of current assays for studying the compound’s stability and bioavailability?

Q. How can researchers differentiate the biological effects of this compound from structurally similar PUFA ethanolamides (e.g., DHA-derived synaptamide)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.